molecular formula C8H6ClNOS B1589907 7-Chloro-5-methoxythieno[3,2-b]pyridine CAS No. 74695-46-8

7-Chloro-5-methoxythieno[3,2-b]pyridine

Cat. No.: B1589907
CAS No.: 74695-46-8
M. Wt: 199.66 g/mol
InChI Key: DYIGNOAYBDOTRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methoxythieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with 2-methoxythiophene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 7-amino-5-methoxythieno[3,2-b]pyridine or 7-thio-5-methoxythieno[3,2-b]pyridine.

    Oxidation: Formation of 7-chloro-5-formylthieno[3,2-b]pyridine or 7-chloro-5-carboxythieno[3,2-b]pyridine.

    Reduction: Formation of 5-methoxythieno[3,2-b]pyridine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 7-chloro-5-methoxythieno[3,2-b]pyridine, as promising candidates for anticancer drugs. Research indicates that compounds in this class can inhibit cancer cell growth through various mechanisms:

  • Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of thieno[3,2-b]pyridine derivatives against multiple cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against leukemia and solid tumors, with some exhibiting submicromolar GI50 values, indicating potent growth inhibition .
  • Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival. This includes modulation of apoptosis and cell cycle arrest mechanisms .

Pre-mRNA Splicing Modulation

Another promising application of this compound is its role in enhancing pre-mRNA splicing. Research has indicated that certain derivatives can improve splicing efficiency in cellular models, which could have implications for treating diseases caused by splicing defects .

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeDescriptionReference
AnticancerInhibits growth of various cancer cell lines
Pre-mRNA SplicingEnhances splicing efficiency in cellular models
AntimicrobialPotential activity against bacterial and fungal strains

Case Study 1: Anticancer Efficacy

In a comprehensive study involving a panel of 60 cancer cell lines, several thieno[3,2-b]pyridine derivatives were screened for cytotoxicity. The findings revealed that certain derivatives exhibited potent activity against multiple tumor types including breast cancer and melanoma. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thieno ring enhanced anticancer efficacy .

Case Study 2: Splicing Modulation

A recent patent described the use of thieno[3,2-b]pyridine compounds for improving pre-mRNA splicing. These compounds were tested in cellular assays where they demonstrated a significant increase in splicing efficiency compared to controls. This finding opens avenues for therapeutic strategies targeting genetic disorders linked to splicing defects .

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methoxythieno[3,2-b]pyridine
  • 7-Chloro-3-methylthieno[3,2-b]pyridine
  • 5-Chloro-7-methylthieno[3,2-b]pyridine

Uniqueness

7-Chloro-5-methoxythieno[3,2-b]pyridine is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

7-Chloro-5-methoxythieno[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

This compound is characterized by a thieno[3,2-b]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the chloro and methoxy substituents enhances its biological activity by modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-b]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that these compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Properties

This compound has also been evaluated for its antiviral activity. It has shown potential against several viral strains, including those responsible for respiratory infections. The compound's efficacy may stem from its ability to inhibit viral replication and modulate host immune responses .

Antitumor Activity

The compound has been investigated for its antitumor effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it exhibits cytotoxicity against various tumor types, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a role in steroid metabolism. This inhibition can lead to altered hormone levels and subsequent therapeutic effects in conditions like osteoporosis .
  • Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, the compound can influence cellular responses, enhancing or suppressing certain biological functions.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Antimicrobial Study : A study published in 2022 reported that derivatives of thieno[3,2-b]pyridine demonstrated enhanced antimicrobial activity compared to their pyridine counterparts. The presence of additional heterocycles improved their effectiveness against resistant bacterial strains .
  • Antiviral Research : In vitro assays indicated that this compound exhibited potent antiviral activity against respiratory viruses. It was found to significantly reduce viral load in infected cell cultures while maintaining low cytotoxicity levels .
  • Antitumor Evaluation : In cancer research, this compound was shown to induce apoptosis in human cancer cell lines through mitochondrial pathway activation. This finding suggests its potential role in cancer therapy as a novel anticancer agent .

Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Target/Organism IC50/Effect Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntiviralRespiratory virusesReduced viral load
AntitumorCancer cell linesInduced apoptosis
Enzyme Inhibition17β-HSD263% inhibition at 1 µM

Properties

IUPAC Name

7-chloro-5-methoxythieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIGNOAYBDOTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=C1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504912
Record name 7-Chloro-5-methoxythieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74695-46-8
Record name 7-Chloro-5-methoxythieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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